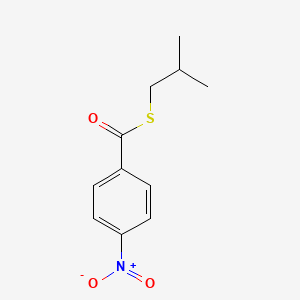
S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate: is an organic compound characterized by the presence of a nitrobenzene ring and a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring . The subsequent step involves the reaction of the nitrobenzene derivative with a suitable thiol reagent under controlled conditions to form the carbothioate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The carbothioate group can also participate in thiol-disulfide exchange reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Uniqueness: S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate is unique due to the presence of both a nitro group and a carbothioate group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry .
Properties
CAS No. |
920505-17-5 |
|---|---|
Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
S-(2-methylpropyl) 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C11H13NO3S/c1-8(2)7-16-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
PGAMMTAKAGKDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















